what are the physical properties of 2,7-Dimethoxy-9h-carbazole
what are the physical properties of 2,7-Dimethoxy-9h-carbazole
An In-Depth Technical Guide to the Physical Properties of 2,7-Dimethoxy-9H-carbazole
For professionals in drug discovery and materials science, a precise understanding of a molecule's physical properties is the bedrock of successful development. This guide provides a comprehensive analysis of the physical characteristics of 2,7-Dimethoxy-9H-carbazole (CAS No. 61822-18-2), a versatile heterocyclic compound with significant potential in organic electronics and as a scaffold in medicinal chemistry.[1] This document moves beyond a simple datasheet, offering not only established data but also detailing the expert-validated protocols required to verify these properties, ensuring scientific integrity and reproducibility in your research.
Core Molecular and Physicochemical Profile
2,7-Dimethoxy-9H-carbazole is an aromatic amine featuring a planar carbazole core functionalized with two methoxy groups. These substituents are critical as they modulate the electronic properties of the carbazole system, influencing its fluorescence and charge-transport capabilities, which are central to its application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]
The primary physicochemical properties are summarized below. It is crucial to note that while melting points are experimentally determined, properties like boiling point are often computationally predicted for compounds with high thermal stability and may not represent a practical experimental value due to potential decomposition.
| Property | Value | Source(s) |
| CAS Number | 61822-18-2 | [2][3] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 282 - 285 °C | [1] |
| Boiling Point | 426.7 ± 25.0 °C at 760 mmHg (Predicted) | |
| Purity | ≥98% (Typically by GC or HPLC) | [1] |
Structural & Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint of a molecule. For a compound like 2,7-Dimethoxy-9H-carbazole, a multi-technique approach is non-negotiable for confirming structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides atom-level information on the connectivity and chemical environment. While specific, verified spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the extensive literature on carbazole derivatives.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
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N-H Proton: A broad singlet, typically downfield (>8.0 ppm), resulting from the amine proton.
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Aromatic Protons: A series of doublets and doublets of doublets between ~6.8 and 8.0 ppm. The symmetry of the 2,7-substitution pattern will simplify the spectrum compared to asymmetrically substituted carbazoles.
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Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm, integrating to 6 protons.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals will appear in the 100-145 ppm range. The carbons directly attached to the oxygen (C2, C7) will be shifted significantly downfield.
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Methoxy Carbon (-OCH₃): A distinct signal around 55-56 ppm.
Protocol for NMR Analysis: This protocol ensures a reproducible and high-quality spectrum.
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Sample Preparation:
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Accurately weigh 5-10 mg of 2,7-Dimethoxy-9H-carbazole.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be superior for ensuring full solubility of crystalline carbazoles and preventing signal overlap with residual solvent protons.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
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Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
Shim the instrument to achieve optimal magnetic field homogeneity. This is a self-validating step; a sharp, symmetrical TMS peak is indicative of a well-shimmed magnet.
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-
Data Acquisition:
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Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
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(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
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Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this carbazole derivative, the key is to confirm the presence of the N-H and C-O bonds and the integrity of the aromatic system.
Expected IR Absorption Bands (cm⁻¹):
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N-H Stretch: A sharp to moderately broad peak around 3400-3420 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch (from -OCH₃): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
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Aromatic C=C Bending: Sharp peaks in the 1500-1600 cm⁻¹ region.
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Aromatic C-O Stretch (Ether): A strong, characteristic peak around 1230-1250 cm⁻¹.
UV-Visible and Fluorescence Spectroscopy
The photophysical properties are paramount for applications in optoelectronics. The extended π-conjugated system of the carbazole core gives rise to distinct absorption and emission profiles.
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UV-Vis Absorption: Carbazole derivatives typically show strong absorption bands in the UV region. A supplier reports a maximum absorption wavelength (λₘₐₓ) of 319 nm in methanol, which is consistent with the π-π* transitions of the conjugated carbazole system.
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Fluorescence: The 2,7-substitution pattern is known to produce compounds with strong fluorescence. The emission is expected to be in the blue region of the spectrum (~400-450 nm), though this is highly dependent on solvent polarity.
Protocol for Photophysical Characterization:
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Solution Preparation: Prepare a dilute stock solution (e.g., 1x10⁻³ M) of the compound in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Acetonitrile). Prepare a series of dilutions (e.g., 1x10⁻⁵ to 1x10⁻⁶ M) for analysis to avoid concentration-quenching effects.
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Absorption Measurement:
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Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 250 nm to 600 nm.
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The solvent used is the reference. The resulting spectrum should show distinct absorption peaks (λₘₐₓ).
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Emission Measurement:
-
Use a spectrofluorometer.
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Excite the sample at its main absorption maximum (λₘₐₓ).
-
Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
The resulting spectrum will reveal the wavelength of maximum emission (λₑₘ).
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Caption: Standard workflow for photophysical analysis.
Solubility Profile
A compound's solubility is a critical parameter for solution-based processing in materials science and for formulation in drug development. While quantitative data is scarce, qualitative analysis based on its structure and data from analogous compounds like 2,7-dibromo-9H-carbazole suggests it has low solubility in water but should be soluble in common organic solvents.[4]
Expected Solubility:
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High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSO.
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Moderate Solubility: Acetone, Ethyl Acetate.
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Low/Insoluble: Water, Hexane, Ethanol.
Protocol for Quantitative Solubility Determination:
-
Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully extract a known volume of the supernatant. Determine the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectroscopy (using a calibration curve) or HPLC. The resulting concentration is the saturation solubility.
Crystalline Structure
While no specific crystal structure for 2,7-Dimethoxy-9H-carbazole has been deposited in public databases, studies on closely related derivatives like dimethyl 9H-carbazole-2,7-dicarboxylate confirm that the carbazole ring system is nearly planar.[5][6][7] This planarity is crucial as it facilitates π–π stacking interactions in the solid state, which directly impacts charge transport in electronic devices. In the crystal lattice, molecules are typically linked by hydrogen bonds involving the N-H group and potentially by π–π stacking, forming well-ordered structures.[5][6][7] Obtaining a single crystal suitable for X-ray diffraction would provide the definitive bond lengths, bond angles, and packing arrangement.
Safety and Handling
As a research chemical, 2,7-Dimethoxy-9H-carbazole must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate the following hazards:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
2,7-Dimethoxy-9H-carbazole is a molecule of significant interest, defined by its stable, planar aromatic core and electronically active methoxy substituents. Its key physical properties—a high melting point indicative of thermal stability, and strong blue fluorescence—make it a compelling candidate for advanced materials. For any researcher, the true utility of this compound can only be unlocked through rigorous and systematic characterization. The protocols detailed in this guide provide a validated framework for obtaining the precise spectroscopic and physical data needed to advance its application, whether in next-generation electronics or novel therapeutic agents.
References
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Cao, Y., et al. (2008). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Available at: [Link]
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PubChem. (n.d.). 2,7-Dimethoxy-9H-carbazole. PubChem Compound Database. Retrieved from: [Link]
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Materials Chemistry Horizons. (2022). Nonlinear Optical Properties of Fluorescence Carbazole Derivative Using Continue Wave Blue Laser. Available at: [Link]
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Chemsrc. (2025). 2,7-dimethoxy-9H-carbazole. Retrieved from: [Link]
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Tavasli, M., et al. (2020). Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-di-carb-oxy-late. Acta Crystallographica Section E. Available at: [Link]
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Molecules. (2022). Chemical structure of 9H‐carbazole and advances reported in its functionalization. Available at: [Link]
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DergiPark. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Available at: [Link]
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Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. PubMed. Available at: [Link]
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Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. CORE. Available at: [Link]
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Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Retrieved from: [Link]
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Royal Society of Chemistry. (2021). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available at: [Link]
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ResearchGate. (2002). Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Retrieved from: [Link]
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Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from: [Link]
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